molecular formula C5H10FNO B11770027 [3-(Fluoromethyl)oxetan-3-yl]methanamine

[3-(Fluoromethyl)oxetan-3-yl]methanamine

Cat. No.: B11770027
M. Wt: 119.14 g/mol
InChI Key: DRBPUJPGRGWCDA-UHFFFAOYSA-N
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Description

[3-(Fluoromethyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and contains a fluoromethyl group attached to the oxetane ring

Preparation Methods

The synthesis of [3-(Fluoromethyl)oxetan-3-yl]methanamine typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and reaction conditions.

Chemical Reactions Analysis

[3-(Fluoromethyl)oxetan-3-yl]methanamine: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(Fluoromethyl)oxetan-3-yl]methanamine: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Fluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

[3-(Fluoromethyl)oxetan-3-yl]methanamine: can be compared with other similar compounds, such as:

    [3-(Chloromethyl)oxetan-3-yl]methanamine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    [3-(Bromomethyl)oxetan-3-yl]methanamine: Contains a bromomethyl group instead of a fluoromethyl group.

    [3-(Hydroxymethyl)oxetan-3-yl]methanamine: Contains a hydroxymethyl group instead of a fluoromethyl group.

The uniqueness of This compound lies in the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

[3-(fluoromethyl)oxetan-3-yl]methanamine

InChI

InChI=1S/C5H10FNO/c6-1-5(2-7)3-8-4-5/h1-4,7H2

InChI Key

DRBPUJPGRGWCDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)CF

Origin of Product

United States

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